Cas no 1423186-80-4 (GSK2983559 active metabolite)

GSK2983559 active metabolite structure
Nom du produit:GSK2983559 active metabolite
GSK2983559 active metabolite Propriétés chimiques et physiques
Nom et identifiant
-
- RIP2 kinase inhibitor 1
- Ethanol, 2-[[4-(5-benzothiazolylamino)-6-[(1,1-dimethylethyl)sulfonyl]-7-quinazolinyl]oxy]-
- GSK2983559 active metabolite
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-~{tert}-butylsulfonyl-quinazolin-7-yl]oxyethanol
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol
- RIPK2 inhibitor 5
- GTPL10419
- GSK2983559-AM
- BCP24219
- compound 5 [PMID: 31265286]
- A16312
- 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethanol
- 2-
- DA-67221
- UHDOJINBFLDQJM-UHFFFAOYSA-N
- RIPK2 inhibitor 1
- DA-67214
- 1423186-80-4
- CHEMBL4514780
- KA2
- EX-A5567
- BDBM50516677
- SCHEMBL14697655
- GSK2983559 active metabolite?
- MS-28390
- CS-5912
- YGC18680
- F85445
- AKOS032945042
- RIP2 kinase inhibitor 1 ;GSK-2983559;GSK 2983559
- HY-19764
- 2-{[4-(1,3-BENZOTHIAZOL-5-YLAMINO)-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL]OXY}ETHANOL
-
- Piscine à noyau: 1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25)
- La clé Inchi: UHDOJINBFLDQJM-UHFFFAOYSA-N
- Sourire: S(C1C([H])=C2C(=NC([H])=NC2=C([H])C=1OC([H])([H])C([H])([H])O[H])N([H])C1C([H])=C([H])C2=C(C=1[H])N=C([H])S2)(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
Propriétés calculées
- Qualité précise: 458.108248g/mol
- Masse isotopique unique: 458.108248g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 7
- Complexité: 711
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 151
- Le xlogp3: 3.4
- Poids moléculaire: 458.6g/mol
GSK2983559 active metabolite Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2983559 active metabolite PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19764-100mg |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 100mg |
¥6967 | 2024-05-24 | |
Biosynth | YGC18680-5 mg |
GSK2983559 active metabolite |
1423186-80-4 | 5mg |
$207.90 | 2022-12-28 | ||
eNovation Chemicals LLC | Y1238205-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
$125 | 2024-06-06 | |
MedChemExpress | HY-19764-10mM*1 mL in DMSO |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 10mM*1 mL in DMSO |
¥1211 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5401-1 mL * 10 mM (in DMSO) |
GSK2983559 |
1423186-80-4 | 97.07% | 1 mL * 10 mM (in DMSO) |
¥3292.00 | 2022-04-26 | |
DC Chemicals | DC9721-250 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 250mg |
$1100.0 | 2022-03-01 | |
DC Chemicals | DC9721-100 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 100mg |
$600.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
¥1248.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-50mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 50mg |
¥13374.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-100mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 100mg |
¥18723.00 | 2023-09-07 |
GSK2983559 active metabolite Littérature connexe
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
1423186-80-4 (GSK2983559 active metabolite) Produits connexes
- 742109-63-3(1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 2-(2-phenylethenesulfonamido)acetate)
- 1849234-26-9(3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal)
- 2138340-60-8(2-Cyclobutyl-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 153122-60-2((4-chloro-2-fluoro-5-methoxy-phenyl)boronic acid)
- 1804726-87-1(3-Amino-2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine)
- 98166-23-5(3,6-dihydro-2H-pyran-3-one)
- 2138536-81-7(4,4-Dimethyl-3-[(1,2,3-thiadiazol-4-yl)methyl]cyclohexan-1-amine)
- 1805453-16-0(5-(Aminomethyl)-2-bromo-4-(difluoromethyl)pyridine-3-carboxaldehyde)
- 1396713-90-8(5-bromo-2-chloro-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylbenzamide)
- 1052550-25-0(1-(4-ethylphenyl)methyl-1H-pyrazol-5-amine hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1423186-80-4)GSK2983559 active metabolite

Pureté:99%/99%/99%/99%
Quantité:25mg/50mg/100mg/250mg
Prix ($):237.0/439.0/709.0/851.0